Broad-Spectrum P2X Inhibition vs. Iso-PPADS Selectivity
PPADS (2',4'-disulfonate isomer) demonstrates balanced antagonism across P2X1, P2X2, P2X3, and P2X5 receptors with IC50 values of 1-2.6 μM, whereas its structural isomer iso-PPADS (2',5'-disulfonate) shows markedly enhanced potency at P2X1 (IC50 43 nM) and P2X3 (IC50 84 nM), representing a 23-fold and 25-fold potency difference respectively . In radioligand binding studies using rat vas deferens membranes, iso-PPADS binds with pKi of 6.5 (≈316 nM) at high-affinity P2X sites, while functional pKB estimates for iso-PPADS were 6.6 ± 0.3 [1]. This isomer-specific selectivity difference means experimental outcomes in P2X-mediated signaling studies will diverge substantially depending on which disulfonate positional isomer is employed.
| Evidence Dimension | P2X receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | P2X1: 68 nM; P2X3: 214 nM; broad P2X1-5 range: 1-2.6 μM |
| Comparator Or Baseline | iso-PPADS: P2X1 IC50 = 43 nM; P2X3 IC50 = 84 nM |
| Quantified Difference | iso-PPADS is ~1.6-fold more potent at P2X1 and ~2.5-fold more potent at P2X3 than PPADS |
| Conditions | Recombinant human P2X receptors expressed in Xenopus oocytes; two-electrode voltage clamp |
Why This Matters
Procurement decisions must distinguish PPADS (2',4'-isomer) from iso-PPADS (2',5'-isomer) as these isomers produce quantitatively distinct P2X3 inhibition profiles, precluding direct experimental substitution without protocol revalidation.
- [1] Khakh BS, et al. Estimates of antagonist affinities at P2X purinoceptors in rat vas deferens. Eur J Pharmacol. 1994;263(3):301-9. DOI: 10.1016/0014-2999(94)90726-9. View Source
